Lithium vinylphosphonate

Lithium-ion battery Electrolyte additive Si–graphite anode

Lithium vinylphosphonate (commonly supplied as the dilithium salt, VPLi, CAS 1126905-45-0) is an organophosphorus small-molecule electrolyte additive featuring a polymerizable vinyl group directly bonded to a phosphonate moiety with lithium counterions. Unlike neutral dialkyl vinylphosphonates, VPLi participates in reductive interfacial polymerization on battery anodes to form a cross-linked, Li-rich polyvinylphosphonate solid-electrolyte interphase (SEI) with single-ion conducting characteristics.

Molecular Formula C2H3Li2O3P
Molecular Weight 120.0 g/mol
Cat. No. B13645734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium vinylphosphonate
Molecular FormulaC2H3Li2O3P
Molecular Weight120.0 g/mol
Structural Identifiers
SMILES[Li+].[Li+].C=CP(=O)([O-])[O-]
InChIInChI=1S/C2H5O3P.2Li/c1-2-6(3,4)5;;/h2H,1H2,(H2,3,4,5);;/q;2*+1/p-2
InChIKeyRLWYTWUFDJTARO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Vinylphosphonate for Battery Electrolyte Research — Procurement & Selection Guide


Lithium vinylphosphonate (commonly supplied as the dilithium salt, VPLi, CAS 1126905-45-0) is an organophosphorus small-molecule electrolyte additive featuring a polymerizable vinyl group directly bonded to a phosphonate moiety with lithium counterions [1]. Unlike neutral dialkyl vinylphosphonates, VPLi participates in reductive interfacial polymerization on battery anodes to form a cross-linked, Li-rich polyvinylphosphonate solid-electrolyte interphase (SEI) with single-ion conducting characteristics [2]. This compound bridges the functional gap between conventional SEI-forming additives (e.g., fluoroethylene carbonate, vinylene carbonate) and phosphorus-based flame retardants (e.g., diethyl vinylphosphonate), making it a strategic candidate for next-generation high-energy-density lithium batteries with silicon-containing anodes [1].

Why Lithium Vinylphosphonate Cannot Be Replaced by Generic Vinylphosphonate Analogs in Battery Applications


The lithium counterion in lithium vinylphosphonate is not an interchangeable cation; it is functionally essential. When VPLi is reduced on the anode surface, the lithium ions are released and participate directly in the formation of a Li-rich, cross-linked polymeric SEI that exhibits single-ion conductivity — a property unattainable with sodium, potassium, or neutral ester vinylphosphonate analogs [1]. Standard dialkyl vinylphosphonates such as diethyl vinylphosphonate (DEVP) lack ionizable lithium and thus cannot generate a lithium-conducting interphase, while non-lithium metal salts introduce foreign cations that poison cell electrochemistry [2]. Substitution with conventional SEI additives such as vinylene carbonate sacrifices the phosphorus-based flame-retardant and mechanical robustness of the polyvinylphosphonate matrix, leading to inferior cycling stability and safety in Si–graphite anode systems [1].

Quantitative Head-to-Head Evidence: Lithium Vinylphosphonate vs. Closest Analogs in Lithium Battery Electrolytes


FEC/VPLi Co-Additive Achieves 95.3% Capacity Retention at 100 Cycles vs. Rapid Decay with FEC-Only Baseline in Si–Graphite Anode Cells

In Li-Si–graphite composite (SGC) half-cells, the FEC/VPLi co-additive system delivered a specific discharge capacity of 386 mAh·g⁻¹ at 0.1 C with 95.3% capacity retention after 100 cycles, whereas cells employing FEC alone suffered rapid capacity decay and limited rate performance under identical cycling conditions [1]. The FEC/VPLi co-additive also sustained rate capability up to 4 C, a regime inaccessible to the FEC-only baseline [1].

Lithium-ion battery Electrolyte additive Si–graphite anode Solid-electrolyte interphase

Lithium Vinylphosphonate Generates a Single-Ion Conducting SEI — A Property Absent in Neutral Diethyl Vinylphosphonate and Other Dialkyl Analogs

Upon reductive polymerization, VPLi forms a cross-linked, Li-rich polyvinylphosphonate SEI layer that conducts lithium ions while blocking anion migration — a single-ion conducting characteristic confirmed experimentally [1]. In contrast, neutral vinylphosphonate esters such as diethyl vinylphosphonate (DEVP) lack labile lithium counterions and polymerize to form non-conducting or poorly conducting passive layers that impede Li⁺ transport [2]. This fundamental mechanistic difference means that VPLi simultaneously passivates the anode surface and maintains low interfacial impedance.

Single-ion conductor Polyvinylphosphonate SEI Lithium transference number Electrolyte additive design

Preferential Reduction of VPLi Over Carbonate Solvents Enables Controlled, Conformal SEI Deposition on Si–Graphite Anodes

Cyclic voltammetry and DFT calculations demonstrate that VPLi is preferentially reduced on the anode surface prior to the decomposition of conventional carbonate solvents (e.g., ethylene carbonate, dimethyl carbonate), ensuring that the SEI is predominantly composed of the mechanically robust polyvinylphosphonate network rather than fragmented solvent decomposition products [1]. This contrasts with additive-free carbonate electrolytes where uncontrolled solvent reduction produces a heterogeneous, mechanically weak SEI.

Reductive stability SEI precursor Electrode passivation Vinylphosphonate polymerization

Phosphonate Vinyl Monomer Backbone Confers Inherent Flame Resistance to Lithium Vinylphosphonate-Containing Electrolyte Formulations

Patent disclosures establish that polyvinyl phosphonate polymers derived from phosphonate vinyl monomers — a class that includes lithium vinylphosphonate — function as intrinsically flame-resistant electrolyte matrices without requiring free (leachable) flame-retardant additives that degrade electrochemical performance [1]. This chemically bonded phosphorus approach circumvents the well-documented trade-off between flame retardancy and ionic conductivity observed when small-molecule organophosphates (e.g., trimethyl phosphate, triethyl phosphate) are simply dissolved in the electrolyte [2].

Flame-retardant electrolyte Phosphonate polymer Thermal runaway prevention Lithium battery safety

Highest-Impact Application Scenarios for Lithium Vinylphosphonate Based on Validated Differentiation Evidence


Development of High-Cycle-Life Si–Graphite Composite Anode Cells for EVs and Portable Electronics

Electrolyte manufacturers and cell developers targeting Si–graphite anode systems (≥5 wt% Si) can deploy VPLi as a co-additive with FEC to replace FEC-only or VC-based formulations. The 95.3% capacity retention at 100 cycles and 4 C rate capability demonstrated in Li-SGC half-cells [1] directly address the rapid capacity fade that plagues Si-anode cells using conventional SEI additives. This scenario is supported by full-cell validation with Ni-rich NCA cathodes over 200 cycles with markedly reduced gas evolution [1].

Single-Ion Conducting Interphase Engineering for High-Power and Thick-Electrode Lithium Batteries

Research groups and battery prototyping facilities aiming to reduce concentration polarization in thick-electrode or high-rate cells can exploit the single-ion conducting character of the VPLi-derived SEI [1]. This property cannot be replicated by neutral vinylphosphonate esters (e.g., DEVP) or conventional SEI additives (VC, FEC alone), making VPLi the preferred additive for interfacial engineering studies focused on lithium transference number enhancement [1].

Intrinsically Flame-Retardant Quasi-Solid and Solid-State Electrolyte Formulation

Formulators of non-flammable quasi-solid or solid-state electrolytes can incorporate lithium vinylphosphonate as a polymerizable phosphonate monomer that covalently integrates flame retardancy into the polymer matrix without free leaching additives [2]. This approach avoids the ionic conductivity penalty caused by dissolved organophosphate flame retardants, positioning VPLi as a strategic monomer for safe, high-performance polymer electrolyte platforms [2].

Controlled SEI Formation in Lithium Metal Batteries Requiring Uniform Lithium Deposition

The preferential reduction of VPLi over carbonate solvents and its ability to form a mechanically robust, Li-rich SEI layer [1] make it a candidate additive for lithium metal anode systems where dendrite suppression and uniform Li plating/stripping are critical. The chemically bonded polyphosphonate framework provides mechanical integrity absent in solvent-derived interphases, addressing a key failure mode in lithium metal batteries.

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